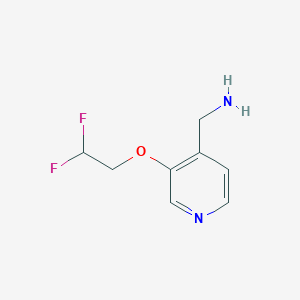

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine

Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name is This compound , reflecting its substitution pattern on the pyridine ring. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀F₂N₂O |

| Molecular Weight | 188.18 g/mol |

| CAS Registry Number | 1555456-91-1 |

| SMILES Notation | NCC1=C(OCC(F)F)C=NC=C1 |

The pyridine ring is substituted at the 3-position with a 2,2-difluoroethoxy group (-OCH₂CF₂) and at the 4-position with a methanamine (-CH₂NH₂) group. This arrangement creates distinct electronic effects due to fluorine’s electronegativity and the amine’s basicity.

Historical Development in Organofluorine Chemistry

Organofluorine chemistry traces its origins to the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange (Cl → F) in benzoyl chloride. Early fluorination methods, such as Swarts’ use of SbF₃ (1898) and Schiemann’s diazofluorination (1927), laid the groundwork for modern techniques.

The synthesis of This compound relies on advances in nucleophilic fluorination and heterocyclic functionalization developed in the mid-20th century. The difluoroethoxy group is typically introduced via etherification of pyridinols using 2,2-difluoroethylating agents, followed by amination at the 4-position.

Position Within Pyridine-Based Methanamine Derivatives

Pyridine methanamines are a structurally diverse class, with variations in substitution patterns influencing biological activity and chemical reactivity. A comparison of key derivatives is shown below:

The difluoroethoxy group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in optimizing pharmacokinetic profiles. Its electronic effects also modulate the pyridine ring’s basicity, influencing binding interactions in biological systems.

Properties

IUPAC Name |

[3-(2,2-difluoroethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNJOUZNZPSTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

| Reagent/Material | Quantity/Equivalents | Role/Notes |

|---|---|---|

| 2,6-Dichloropyridin-4-amine | 1.0 equivalent (e.g., 10 g) | Pyridine precursor |

| Difluoroethanol | 3.0 equivalents (e.g., 11.7 mL) | Source of difluoroethoxy group |

| Sodium hydride (NaH) | 3.0 equivalents (e.g., 7.4 g) | Base to deprotonate difluoroethanol |

| Dry tetrahydrofuran (THF) | Solvent (e.g., 200 mL, 0.3 M) | Reaction medium |

| Temperature | 0 °C to 85 °C | Controlled temperature for reaction |

| Reaction time | 15 hours | Ensures completion of substitution |

Synthetic Procedure

Generation of Difluoroethoxide Ion: Sodium hydride is suspended in dry THF at 0 °C. Difluoroethanol is added slowly to this suspension to form the difluoroethoxide ion. The mixture is stirred at room temperature for 20 minutes to complete this step.

Nucleophilic Aromatic Substitution: The pyridine precursor, 2,6-dichloropyridin-4-amine, is added to the reaction mixture. The mixture is then heated to 85 °C and stirred for 15 hours to allow nucleophilic substitution of the chlorine at the 3-position by the difluoroethoxy group.

Work-up and Purification: After completion, the reaction mixture is diluted with dichloromethane (DCM) and water. The aqueous phase is extracted with DCM. The combined organic extracts are filtered through a phase separator and concentrated under vacuum.

Isolation: The crude product is purified by flash chromatography on silica gel using petroleum ether/ethyl acetate (95:5) as the eluent to afford (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine with a typical yield of approximately 58%.

Characterization Data

- LCMS: m/z = 208.9 (M+H)+

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): δ 6.43 (s, 2H), 6.47-6.14 (m, 1H), 6.27 (d, J = 1.6 Hz, 1H), 5.85 (d, J = 1.6 Hz, 1H), 4.40 (td, J = 15.2, 3.5 Hz, 2H)

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridin-4-amine | Difluoroethanol, NaH, THF, 0-85 °C, 15 h | This compound | ~58% |

Additional Synthetic Considerations

- The use of sodium hydride as a strong base is critical to generate the reactive difluoroethoxide nucleophile.

- Strict anhydrous conditions and inert atmosphere are recommended to avoid side reactions.

- The reaction temperature and time are optimized to maximize substitution efficiency while minimizing decomposition.

- Flash chromatography purification is essential to obtain analytically pure product suitable for further applications.

Comparative Notes on Similar Preparations

Similar synthetic routes have been employed for related pyridine derivatives bearing fluorinated ether substituents, often starting from chloropyridine precursors and employing nucleophilic substitution with fluorinated alcohols under basic conditions. The yields and purity depend on the nature of substituents and reaction optimization.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 2,6-Dichloropyridin-4-amine |

| Key Reagent | Difluoroethanol |

| Base | Sodium hydride (NaH) |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature Range | 0 °C to 85 °C |

| Reaction Time | 15 hours |

| Purification Method | Flash chromatography (silica gel) |

| Typical Yield | 58% |

| Characterization | LCMS, ^1H NMR |

Research Findings and Practical Implications

- The described method provides a reliable and reproducible route to this compound, a compound valuable as an intermediate in pharmaceutical research.

- The presence of the difluoroethoxy group enhances the compound’s lipophilicity and potential biological activity, making this synthetic route critical for medicinal chemistry applications.

- The method’s scalability and moderate yield make it suitable for both laboratory and industrial scale synthesis with further optimization possible.

Chemical Reactions Analysis

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:

Scientific Research Applications

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine (CAS 1543222-76-9)

- Structure : Differs by having a trifluoroethoxy group instead of difluoroethoxy.

- Properties :

[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 81630-84-4)

- Structure: Substituted with a methylphenoxy group at the 4-position of pyridin-2-yl.

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)

[2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine

- Structure: Features a phenoxyethoxy chain at the 2-position of pyridin-4-yl.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Fluorine Count | Physical State |

|---|---|---|---|---|---|---|

| This compound | N/A | C₈H₁₀F₂N₂O | ~196.17 (estimated) | 3,4-pyridine | 2 | Unknown |

| [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine | 1543222-76-9 | C₈H₉F₃N₂O | 206.17 | 3,4-pyridine | 3 | Liquid |

| [4-(2-Methylphenoxy)pyridin-2-yl]methanamine | 81630-84-4 | C₁₃H₁₄N₂O | 214.27 | 4,2-pyridine | 0 | Solid |

| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | 1025230-61-8 | C₁₅H₁₆FN₂O | 266.30 | Benzyl/pyridine | 1 | Liquid |

| [2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine | N/A | C₁₄H₁₆N₂O₂ | 244.29 | 2,4-pyridine | 0 | Unknown |

Key Research Findings

Substituent Effects on Bioactivity

Pharmacokinetic Considerations

Structural Insights from Patents

- The European Patent Application (EP 4 374 877 A2) highlights the use of trifluoroethoxy pyridine derivatives in complex pharmacophores, underscoring their relevance in drug discovery for targeted therapies .

Biological Activity

(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoroethoxy group and a primary amine, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H11F2N

- Molecular Weight : 185.19 g/mol

The difluoroethoxy group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

Research indicates that the biological activity of this compound is mediated through its interactions with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or modulate enzyme activities involved in metabolic pathways.

- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neuronal signaling pathways.

The presence of the difluoroethoxy group is particularly noteworthy as it may enhance binding affinity and selectivity towards these targets, leading to diverse biological effects.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The introduction of fluorine atoms in the structure has been associated with improved antibacterial properties. For instance:

- Antibacterial Activity : Research indicates that fluorinated pyridine derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antibacterial activities of related compounds:

| Compound Name | Structure Features | Antibacterial Activity |

|---|---|---|

| 3-Pyridinylmethanamine | Pyridine ring with amine | Strong neuroprotective effects |

| 4-(Difluoromethyl)pyridine | Pyridine ring with difluoromethyl group | Exhibits potent antimicrobial properties |

| 3-(Trifluoromethyl)pyridin-4-amine | Pyridine ring with trifluoromethyl group | Notable for high lipophilicity |

| 3-(Ethoxy)pyridin-4-ylmethanamine | Ethoxy-substituted pyridine | Significant anticancer activity |

Antiviral Potential

Emerging research also suggests that this compound may possess antiviral properties. The structural characteristics of pyridine derivatives often correlate with enhanced activity against viral pathogens, making them candidates for further investigation in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that compounds with difluoro substitutions exhibited enhanced inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the pyridine ring significantly affect biological activity. The introduction of electron-withdrawing groups like difluoroethoxy improved binding to target enzymes, suggesting a pathway for optimizing drug candidates based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed. First, introduce the 2,2-difluoroethoxy group to pyridine via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 80°C). Subsequent functionalization of the pyridine ring at the 4-position with a methanamine group can be achieved via reductive amination or Buchwald-Hartwig coupling .

- Purification : Use gradient column chromatography (e.g., DCM/MeOH 95:5 to 90:10) followed by recrystallization in DCM/hexane to achieve >95% purity. Monitor intermediates by TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structure of this compound validated experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Key signals include δ ~3.8 ppm (s, 2H, NH₂), δ ~6.5–8.5 ppm (pyridine protons), and δ ~4.5 ppm (OCH₂CF₂) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺.

- X-ray Crystallography : For crystalline derivatives, SHELX software is used to solve and refine structures, with hydrogen-bonding networks analyzed via graph set theory .

Advanced Research Questions

Q. How do electronic effects of the 2,2-difluoroethoxy group influence reactivity in downstream functionalization?

- Mechanistic Insight : The electron-withdrawing difluoroethoxy group reduces electron density at the pyridine’s 3-position, directing electrophilic substitution to the 4-position. Computational studies (DFT, B3LYP/6-31G*) reveal decreased LUMO energy at the 4-position, favoring nucleophilic attack .

- Experimental Validation : Compare reaction rates of derivatives with/without fluorine substituents using kinetic assays (e.g., UV-Vis monitoring of intermediate formation) .

Q. What strategies mitigate regioselectivity challenges during pyridine ring functionalization?

- Directed Metalation : Use directing groups (e.g., -Bpin) to control C-H activation sites. For example, Pd-catalyzed C-H amination with tert-butyloxycarbonyl (Boc)-protected amines ensures selective substitution at the 4-position .

- Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl (TMS) groups, later removed via fluoride-mediated cleavage .

Q. How can hydrogen-bonding interactions of this compound be exploited in crystal engineering or molecular recognition?

- Graph Set Analysis : Characterize hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules. The amine group forms N–H···N bonds with pyridine nitrogens, while fluorine atoms participate in weak C–F···H–C interactions, stabilizing supramolecular assemblies .

- Co-crystallization : Screen with dicarboxylic acids (e.g., succinic acid) to generate salts with predictable packing patterns, analyzed via Mercury CSD .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve conflicting data for polar vs. nonpolar solvents?

- Root Cause : Solubility variations arise from protonation states (free base vs. hydrochloride salt). For example, the free base is soluble in DCM (logP ~2.1), while the hydrochloride salt prefers polar solvents (e.g., methanol, logP ~−0.5) .

- Resolution : Characterize ionization state via pH titration and correlate with solvent polarity. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility .

Q. Conflicting biological activity How to assess structure-activity relationships (SAR) for CYP inhibition?

- Hypothesis Testing : Compare inhibitory potency against CYP51/5122A1 isoforms using recombinant enzyme assays. The pyridine nitrogen and fluorine substituents enhance binding via π-π stacking and hydrophobic interactions, respectively .

- Control Experiments : Synthesize analogs lacking the difluoroethoxy group to isolate its contribution to IC₅₀ values .

Methodological Best Practices

Q. What computational tools predict metabolic stability of this compound derivatives?

- In Silico Models : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., cytochrome P450 oxidation at the methanamine group). Validate with microsomal stability assays (human liver microsomes + NADPH) .

Q. How to optimize reaction yields for large-scale synthesis (>10 g)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.